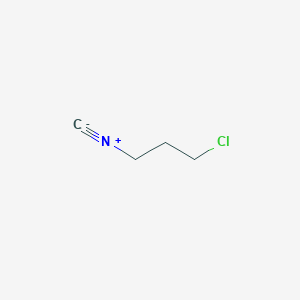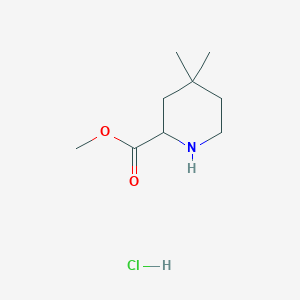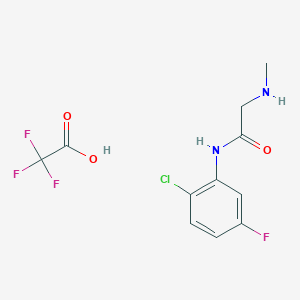
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a phenyl ring substituted with chlorine and fluorine atoms, an acetamide group, and a trifluoroacetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid typically involves multiple steps:
Formation of the Phenyl Intermediate: The starting material, 2-chloro-5-fluoroaniline, undergoes a reaction with acetic anhydride to form N-(2-chloro-5-fluorophenyl)acetamide.
Methylation: The intermediate is then treated with methylamine under controlled conditions to yield N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide.
Trifluoroacetylation: Finally, the compound is reacted with trifluoroacetic anhydride to introduce the trifluoroacetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloro-4-fluorophenyl)-2-(methylamino)acetamide
- N-(2-chloro-5-fluorophenyl)-2-(ethylamino)acetamide
- N-(2-chloro-5-fluorophenyl)-2-(methylamino)propionamide
Uniqueness
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which can impart distinct physicochemical properties and reactivity compared to similar compounds
Eigenschaften
Molekularformel |
C11H11ClF4N2O3 |
|---|---|
Molekulargewicht |
330.66 g/mol |
IUPAC-Name |
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H10ClFN2O.C2HF3O2/c1-12-5-9(14)13-8-4-6(11)2-3-7(8)10;3-2(4,5)1(6)7/h2-4,12H,5H2,1H3,(H,13,14);(H,6,7) |
InChI-Schlüssel |
IPPJMDIWXUOHEV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)NC1=C(C=CC(=C1)F)Cl.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
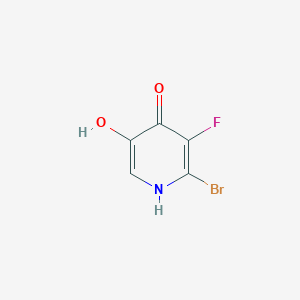
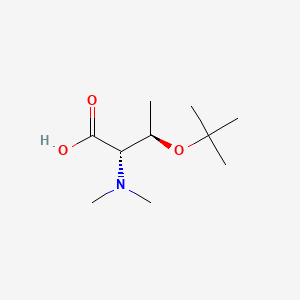
![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
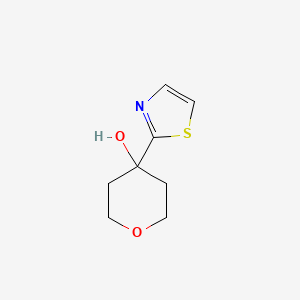
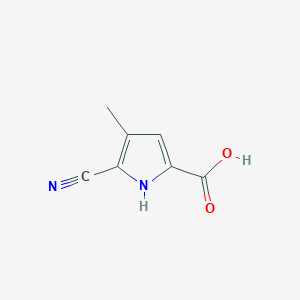
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
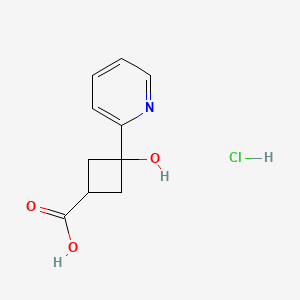
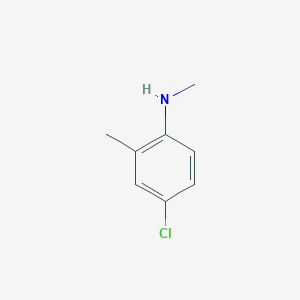
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
